molecular formula C9H12O6 B1367146 (1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid CAS No. 76784-95-7

(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid

Cat. No. B1367146
CAS RN: 76784-95-7
M. Wt: 216.19 g/mol
InChI Key: WTNDADANUZETTI-NGJCXOISSA-N
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Description

(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid, otherwise known as 1,2,4-cyclohexanetricarboxylic acid or CTA, is a cyclic organic compound that is used in a variety of scientific applications. CTA is a cyclic organic compound that is composed of a six-carbon ring with three carboxyl groups attached. It is a white, crystalline, water-soluble solid that is slightly soluble in ethanol, acetone, and other organic solvents. CTA is a versatile compound that can be used for a variety of scientific applications, including synthesis, research, and lab experiments.

Scientific Research Applications

Coordination Chemistry and Material Science

(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid, as a member of cyclohexanepolycarboxylic acids, plays a significant role in coordination chemistry. It has potential applications in materials science, particularly as magnetic materials. The conformational transformation of these acids in the presence of various metal ions under hydrothermal conditions has been studied, offering insights into their applications in developing advanced materials (Lin & Tong, 2011).

Crystal Structure and Hydrogen Bond Networks

Research on 1,3,5-Cyclohexanetricarboxylic Acid, a related compound, has shown that it forms complex hydrogen bond networks when crystallized with other compounds. This property is crucial for designing interpenetrated networks using retrosynthetic strategies, which can have significant implications in crystal engineering and the design of new materials (Bhogala, Vishweshwar, & Nangia, 2002).

Synthesis of Phenanthrenes and Other Compounds

The acid has been involved in novel synthesis methods, such as the tandem acylation-cycloalkylation process, which is a method to create phenanthrenes, indicating its utility in organic synthesis and the pharmaceutical industry (Ramana & Potnis, 1996).

Photoremovable Protecting Group for Carboxylic Acids

Another study explored the use of derivatives of this acid as a photoremovable protecting group in organic synthesis or biochemistry. This application is crucial for developing 'caged compounds,' which have a variety of applications in molecular biology and drug development (Zabadal, Pelliccioli, Klán, & Wirz, 2001).

Cocrystal Formation

The acid forms cocrystals with various compounds, creating molecular complexes with distinct hydrogen bonding. This property is significant in developing new pharmaceuticals and understanding the nature of molecular interactions (Bhogala & Nangia, 2003).

properties

IUPAC Name

(1S,2R,4R)-cyclohexane-1,2,4-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h4-6H,1-3H2,(H,10,11)(H,12,13)(H,14,15)/t4-,5+,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTNDADANUZETTI-NGJCXOISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(CC1C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@@H](C[C@@H]1C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid

CAS RN

76784-95-7
Record name (1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid
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Synthesis routes and methods

Procedure details

Into a four-necked flask equipped with a thermometer, a stirring device, a condenser and a temperature controller, 198 parts by weight of cyclohexane-1,3,4-tricarboxylic 3,4-anhydride and 300 parts by weight of n-propyl alcohol were charged and allowed to react at 100° C. for 3 h. After the reaction, the excess n-propyl alcohol was distilled off under reduced pressure to obtain monopropyl ester of cyclohexane-1,3,4-tricarboxylic acid as a colorless and transparent liquid. The product was identified by confirming the disappearance of the characteristic absorption of acid anhydride group (1850 and 1790 cm−1) and the appearance of the characteristic absorption of ester group (1735 cm−1) on infrared absorption spectra, and by determining the molecular weight using a gas chromatograph-mass spectrometer.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid
Reactant of Route 2
(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid
Reactant of Route 3
(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid
Reactant of Route 4
(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid
Reactant of Route 5
(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid
Reactant of Route 6
(1alpha,2alpha,4alpha)-1,2,4-Cyclohexanetricarboxylic Acid

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